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molecular formula C23H26O4 B1241484 4-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-2-naphthoyloxy)benzoic acid

4-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-2-naphthoyloxy)benzoic acid

Cat. No. B1241484
M. Wt: 366.4 g/mol
InChI Key: XUBZEGVXYCHVGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05231113

Procedure details

A mixture of 430 mg (0.94 mmol) of benzyl 4-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthoyloxy)benzoate, 60 mg of 10% palladium on carbon and 6 ml of ethyl acetate was stirred under a hydrogen atmosphere at room temperature for 3 hours. A further 6 ml of ethyl acetate was then added to the reaction mixture and mixture heated at 50° C. for 3 hours. The reaction mixture was then cooled, filtered through celite and the residue washed with 5 ml of warm ethyl acetate. The filtrate was then concentrated in-vacuo and the resultant residue recrystallized from a mixture of ethyl acetate and hexanes to give the title compound as a white, crystalline solid. PMR (CDCl3): δ 1.32 (6H, s), 1.34 (6H, s), 1.72 (4H, s), 2.62 (3H, s), 7.24 (1H, s), 7.32 (2H, d, J~8.2 Hz), 8.13 (1H, s), 8.20 (2H, d, J~8.2 Hz).
Name
benzyl 4-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthoyloxy)benzoate
Quantity
430 mg
Type
reactant
Reaction Step One
Quantity
60 mg
Type
catalyst
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]([C:16]([O:18][C:19]2[CH:34]=[CH:33][C:22]([C:23]([O:25]CC3C=CC=CC=3)=[O:24])=[CH:21][CH:20]=2)=[O:17])=[CH:4][C:5]2[C:6]([CH3:15])([CH3:14])[CH2:7][CH2:8][C:9]([CH3:13])([CH3:12])[C:10]=2[CH:11]=1>[Pd].C(OCC)(=O)C>[CH3:1][C:2]1[C:3]([C:16]([O:18][C:19]2[CH:20]=[CH:21][C:22]([C:23]([OH:25])=[O:24])=[CH:33][CH:34]=2)=[O:17])=[CH:4][C:5]2[C:6]([CH3:15])([CH3:14])[CH2:7][CH2:8][C:9]([CH3:12])([CH3:13])[C:10]=2[CH:11]=1

Inputs

Step One
Name
benzyl 4-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthoyloxy)benzoate
Quantity
430 mg
Type
reactant
Smiles
CC=1C(=CC=2C(CCC(C2C1)(C)C)(C)C)C(=O)OC1=CC=C(C(=O)OCC2=CC=CC=C2)C=C1
Name
Quantity
60 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred under a hydrogen atmosphere at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 50° C. for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled
FILTRATION
Type
FILTRATION
Details
filtered through celite
WASH
Type
WASH
Details
the residue washed with 5 ml of warm ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was then concentrated in-vacuo
CUSTOM
Type
CUSTOM
Details
the resultant residue recrystallized from a mixture of ethyl acetate and hexanes

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC=1C(=CC=2C(CCC(C2C1)(C)C)(C)C)C(=O)OC1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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